3H-Pyrrolizin-3-one
Overview
Description
3H-Pyrrolizin-3-one is a heterocyclic compound that belongs to the class of pyrrolizines It is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Pyrrolizin-3-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) . The resulting product can be further treated with secondary amines to obtain 1-amino derivatives .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation of this compound leads to the formation of hexahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic reagents such as hydrogen chloride (HCl) and N-bromosuccinimide (NBS) are used.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Hexahydro derivatives such as pyrrolizidin-3-one.
Substitution: 1-chloro-1,2-dihydro derivatives and other substituted products.
Scientific Research Applications
3H-Pyrrolizin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research on this compound derivatives has shown potential antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizin-3-one involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit glycosidase enzymes, which play a crucial role in various biological processes . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
3H-Pyrrolizin-3-one can be compared with other pyrrolizidine alkaloids such as alexine and its stereoisomers . While these compounds share a similar core structure, this compound is unique due to its specific functional groups and reactivity. Other similar compounds include:
Alexine: A naturally occurring pyrrolizidine alkaloid with antiviral properties.
Hexahydro derivatives: Formed through the hydrogenation of this compound.
Properties
IUPAC Name |
pyrrolizin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-7-4-3-6-2-1-5-8(6)7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHNCEDCOWUMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497529 | |
Record name | 3H-Pyrrolizin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34610-37-2 | |
Record name | 3H-Pyrrolizin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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